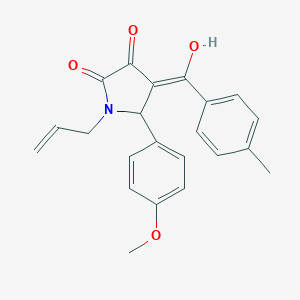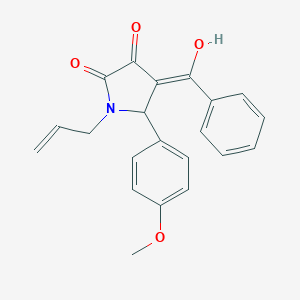![molecular formula C23H18Cl2N2O3S B282625 N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies. In
Wirkmechanismus
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide binds to the ATP-binding site of EGFR and inhibits its activity. This leads to decreased activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide also induces EGFR internalization and degradation, leading to decreased EGFR expression on the cell surface.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including lung, breast, and colon cancer cells. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide has also been shown to inhibit tumor growth in mouse xenograft models of lung and breast cancer. In addition, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide is its specificity for EGFR, which makes it a valuable tool for studying EGFR signaling pathways in cancer cells. However, one limitation of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide is its relatively low potency compared to other EGFR inhibitors, such as erlotinib and gefitinib. This may limit its use in clinical settings.
Zukünftige Richtungen
For N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide include improving its potency and selectivity for EGFR, as well as exploring its potential applications in combination with other cancer therapies. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide may also have potential applications in other fields, such as neuroscience, as EGFR has been implicated in various neurological disorders, including Alzheimer's disease. Additionally, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide may have potential applications in agriculture, as EGFR has been shown to play a role in plant growth and development.
Synthesemethoden
The synthesis of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide involves several steps. The starting material for the synthesis is 2-amino-6-methoxybenzothiazole, which is reacted with 2-bromo-4-methylphenol to form 4-(2-methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-ylmethoxy)-2-methylphenol. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid to form N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide has shown promising results in preclinical studies as an EGFR inhibitor. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Overexpression of EGFR has been associated with various types of cancers, including lung, breast, and colon cancer. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to inhibit EGFR activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C23H18Cl2N2O3S |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C23H18Cl2N2O3S/c1-14-10-16(29-13-23-27-19-4-2-3-5-21(19)31-23)7-8-18(14)26-22(28)12-30-20-9-6-15(24)11-17(20)25/h2-11H,12-13H2,1H3,(H,26,28) |
InChI-Schlüssel |
WTNNKNUBLRCURZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)

![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)

![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282570.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)
![2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide](/img/structure/B282575.png)